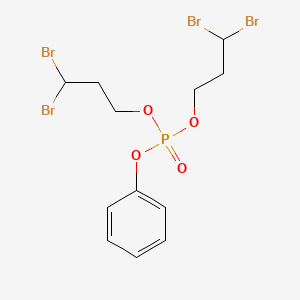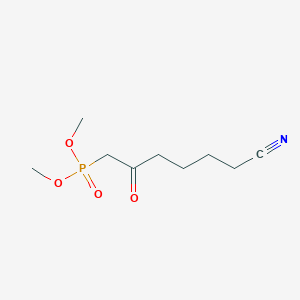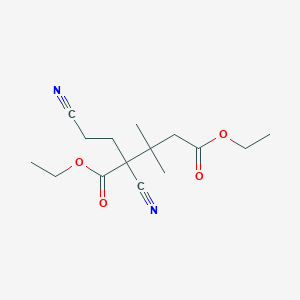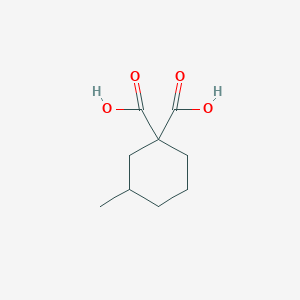
3-Methylcyclohexane-1,1-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid with the molecular formula C11H18O4. It is characterized by a cyclohexane ring substituted with a methyl group and two carboxylic acid groups at the 1,1-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,1-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide. The resulting intermediate undergoes further reactions to form the desired dicarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3-Methylcyclohexane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylcyclohexane-1,1-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The cyclohexane ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Cyclohexane-1,1-dicarboxylic acid: Similar structure but lacks the methyl group.
3-Methyl-1-cyclohexanecarboxylic acid: Contains only one carboxylic acid group.
1,1-Dimethylcyclohexane: Lacks carboxylic acid groups and has two methyl groups instead.
Uniqueness: 3-Methylcyclohexane-1,1-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclohexane ring.
Properties
CAS No. |
63615-22-5 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-methylcyclohexane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-6-3-2-4-9(5-6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
AIUHYEGVINULFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


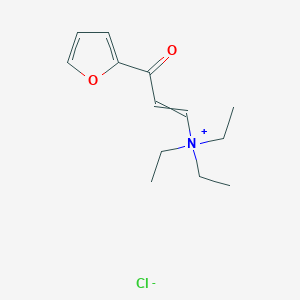
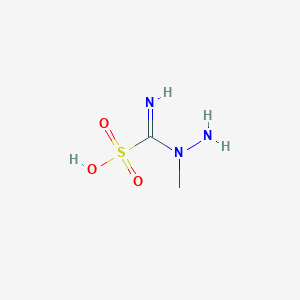
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
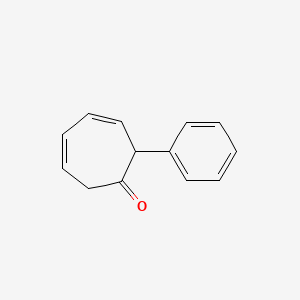
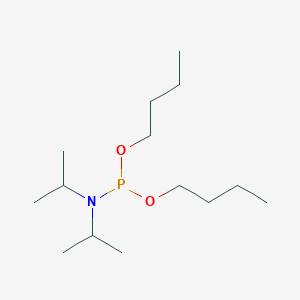

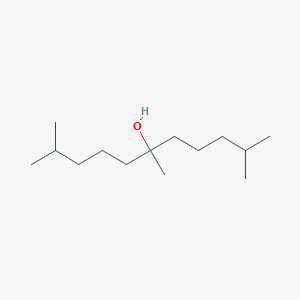
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
